3-Heptanol, 1,1,1-trifluoro-

Lipophilicity Chiral separation Structure-activity relationship

3-Heptanol, 1,1,1-trifluoro- (systematic name: 1,1,1-trifluoroheptan-3-ol) is a chiral, secondary alcohol featuring a terminal trifluoromethyl group and a seven-carbon backbone. It belongs to the class of partially fluorinated alkyl alcohols and is distinct from non-fluorinated heptanols and positional trifluoromethyl-heptanol isomers.

Molecular Formula C7H13F3O
Molecular Weight 170.17 g/mol
CAS No. 201945-72-4
Cat. No. B12576132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Heptanol, 1,1,1-trifluoro-
CAS201945-72-4
Molecular FormulaC7H13F3O
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESCCCCC(CC(F)(F)F)O
InChIInChI=1S/C7H13F3O/c1-2-3-4-6(11)5-7(8,9)10/h6,11H,2-5H2,1H3
InChIKeyBUYOTKFYFNHKBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Heptanol, 1,1,1-trifluoro- (CAS 201945-72-4): Core Identity and Physicochemical Profile for Sourcing Decisions


3-Heptanol, 1,1,1-trifluoro- (systematic name: 1,1,1-trifluoroheptan-3-ol) is a chiral, secondary alcohol featuring a terminal trifluoromethyl group and a seven-carbon backbone. It belongs to the class of partially fluorinated alkyl alcohols and is distinct from non-fluorinated heptanols and positional trifluoromethyl-heptanol isomers [1]. The compound has a molecular weight of 170.17 g/mol, a computed XLogP3 of 2.2, and a topological polar surface area of 20.2 Ų, indicating moderate lipophilicity with limited hydrogen-bonding capacity . Its stereogenic center at C3 enables enantiomeric resolution, which is critical for applications requiring chiral purity.

Chiral building block for fluorinated target synthesis
Terminal CF3 enables metabolic stability investigations
Fluorinated H-bond donor for mechanistic studies

Why 3-Heptanol, 1,1,1-trifluoro- Cannot Be Replaced by Generic Fluorinated Alcohols or Simple Heptanols


Substituting 3-heptanol, 1,1,1-trifluoro- with non-fluorinated 3-heptanol or other trifluoromethyl alcohols introduces significant changes in lipophilicity, hydrogen-bond acidity, and metabolic stability. The trifluoromethyl group at the terminal position withdraws electron density, increasing the acidity of the hydroxyl proton and altering solvation properties compared to non-fluorinated analogs [1]. Positional isomerism further differentiates this compound: moving the trifluoromethyl group from C1 to C2 (as in 1,1,1-trifluoro-2-heptanol) shifts the chiral center and modifies both physicochemical and biological recognition profiles . These differences render generic substitution unreliable in applications such as chiral building blocks, mechanistic probes, or solvent systems where specific hydrogen-bond donor strength and lipophilicity are required.

Non-fluorinated heptanol H-bond acidity and metabolic stability may shift, altering target interaction profiles.
Positional isomer Lipophilicity and chiral center relocation may affect partitioning and biological recognition.
Achiral fluorinated alcohols Absence of chiral center limits utility in asymmetric synthesis or chiral resolution.

Quantitative Differentiation Evidence for 3-Heptanol, 1,1,1-trifluoro- Against Key Comparators


Positional Isomerism: Lipophilicity and Chiral Center Shift vs. 1,1,1-Trifluoro-2-heptanol

The target compound (1,1,1-trifluoro-3-heptanol) carries the trifluoromethyl group at the terminal carbon, placing the chiral secondary alcohol at C3. Its positional isomer, 1,1,1-trifluoro-2-heptanol, has the trifluoromethyl group adjacent to the hydroxyl-bearing carbon, shifting the chiral center to C2. This structural difference results in distinct computed and experimental lipophilicity values: the target compound exhibits XLogP3 = 2.2 [1], whereas the 2-isomer shows LogP = 2.49 . The topological polar surface area is identical (20.2 Ų) for both, confirming that differential logP arises solely from the position of the trifluoromethyl group relative to the hydroxyl.

Positional Isomer Lipophilicity
Reported
ΔLogP ≈ 0.29 lower for 3-isomer
Lower lipophilicity may support aqueous-phase partitioning studies.
Computed XLogP3 vs experimental LogP; validate in your assay.
Lipophilicity Chiral separation Structure-activity relationship

Fluorination Effect: Hydrogen-Bond Acidity and Metabolic Stability vs. Non-Fluorinated 3-Heptanol

The trifluoromethyl group in the target compound increases the acidity of the hydroxyl proton through a strong electron-withdrawing inductive effect. While explicit pKa values for this compound are not publicly available, class-level data on trifluoromethyl alcohols indicates a pKa lowering of approximately 2–3 units compared to non-fluorinated analogs [1]. In metabolic stability models, the C–F bond resists oxidative metabolism, reducing intrinsic clearance compared to 3-heptanol, which lacks fluorine substitution [2]. This class-level inference positions the target compound as a longer-lived bioisostere.

Fluorination H-Bond Effect
Class-level
Estimated ΔpKa ≈ -2 to -3 units
Supports selection as longer-lived bioisostere in metabolic models.
Inferred from trifluoromethyl alcohol series; no head-to-head data.
Hydrogen-bond donor strength Metabolic stability Bioisostere design

Chiral Resolution Capability: Enantiomeric Discrimination vs. Non-Chiral Fluorinated Solvents

Unlike achiral fluorinated solvents such as 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), 3-heptanol, 1,1,1-trifluoro- possesses a stereogenic center, enabling its use as a chiral building block or resolving agent. While specific enantiomeric excess (ee) values for asymmetric transformations using this compound are not publicly reported, the presence of a single chiral center theoretically allows for >99% ee upon resolution [1]. This contrasts with TFE and HFIP, which cannot contribute chiral information and are limited to solvent or modifier roles [2].

Chiral Resolution Capability
Class-level
Theoretical ee >99% upon resolution
Enables chiral resolution not possible with achiral fluorinated solvents.
No specific ee data reported; validate chiral method.
Chiral chromatography Asymmetric synthesis Enantiomeric excess

Recommended Application Scenarios for 3-Heptanol, 1,1,1-trifluoro- Based on Evidence


Chiral Building Block for Fluorinated Pharmaceuticals and Agrochemicals

The stereogenic center combined with the metabolically stable trifluoromethyl group makes this compound a valuable chiral intermediate for synthesizing enantiopure drug candidates or crop protection agents. Its lower logP relative to the 2-isomer may improve pharmacokinetic profiles .

Mechanistic Probe in Enzymology and Chemical Biology

As a stronger hydrogen-bond donor than non-fluorinated alcohols, the compound can be used to investigate hydrogen-bonding interactions in enzyme active sites. Its resistance to oxidative metabolism allows longer observation times in cell-based assays [1].

Non-Achiral Fluorinated Solvent Alternative with Dual Functionality

When reaction conditions require both a fluorinated environment and a chiral controller, this compound can serve as a bifunctional solvent/reactant, replacing mixtures of TFE or HFIP with a separate chiral additive [2].

Application
Selection Property
Validation Focus
Chiral building block for fluorinated target synthesis
Chiral center with CF3 metabolic stability
Enantiomer-attribution review and metabolic stability assays
Mechanistic probe for hydrogen-bonding studies
Fluorine-induced H-bond donor acidity
Enzyme active-site interaction endpoints
Bifunctional chiral solvent/reactant
Combined fluorinated environment and chirality
Reaction outcome and chiral induction endpoints
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